Fmoc-Val-Gly-OH

Catalog No.
S918063
CAS No.
142810-19-3
M.F
C22H24N2O5
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Val-Gly-OH

CAS Number

142810-19-3

Product Name

Fmoc-Val-Gly-OH

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1

InChI Key

RWMPPRIMKZLKTB-FQEVSTJZSA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Val-Gly-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-valyl-glycine, is a protected dipeptide consisting of valine and glycine. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group, allowing for selective reactions during peptide synthesis. This compound is notable for its role in solid-phase peptide synthesis, where it helps in the sequential assembly of peptides while maintaining the integrity of the amino acids involved .

  • Fmoc-Val-Gly-OH should be handled with care following standard laboratory protocols for organic chemicals.
  • No specific data on its toxicity is readily available, but it's advisable to consult the Safety Data Sheet (SDS) for proper handling procedures.

Chemical Description

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-, also referred to as Fmoc-L-Val-Gly or Fmoc-Val-Gly, is a molecule comprised of three amino acids: L-valine, glycine, and a modified form of L-phenylalanine called Fmoc (Fluorenylmethoxycarbonyl). These amino acids are linked together by peptide bonds.

Potential Applications

Fmoc-Val-Gly is a short peptide sequence that can be used as a building block in the synthesis of longer peptides and proteins. Peptide synthesis is a fundamental tool in many areas of scientific research, including:

  • Drug discovery and development: Peptides can be designed to mimic natural proteins or enzymes, and can be used as potential therapeutic agents [].
  • Protein engineering: By modifying the amino acid sequence of a protein, scientists can study the role of different regions of the protein in its function [].
  • Structural biology: Peptides can be used to crystallize proteins, which allows scientists to determine their three-dimensional structure [].
Involving Fmoc-Val-Gly-OH include:

  • Fmoc Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine or morpholine in solvents like dimethylformamide. This reaction is crucial for the activation of the amino group for subsequent coupling reactions .
  • Peptide Bond Formation: Following deprotection, Fmoc-Val-Gly-OH can react with other activated amino acids to form peptide bonds through standard coupling reagents such as carbodiimides or their derivatives .

The synthesis of Fmoc-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Key steps include:

  • Resin Preparation: A suitable resin is functionalized to attach the first amino acid.
  • Coupling Reactions: Sequential addition of Fmoc-protected amino acids occurs, with each step involving deprotection followed by coupling.
  • Cleavage: Once the desired peptide is assembled, it is cleaved from the resin using strong acids like trifluoroacetic acid .

Alternative methods may involve solution-phase synthesis, although SPPS is preferred for its efficiency and ease of purification .

Fmoc-Val-Gly-OH is widely used in:

  • Peptide Synthesis: As a building block in the production of peptides for research and therapeutic applications.
  • Proteomics: In studies that require specific peptide sequences for analysis or functional assays.
  • Drug Development: As part of lead compounds or analogs in medicinal chemistry .

Studies on Fmoc-Val-Gly-OH interactions focus on its role in forming larger peptide structures and how these peptides interact with biological targets. Research has shown that dipeptides can influence enzyme activity and receptor binding, which is critical in drug design .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Fmoc-Val-Gly-OH. These include:

Compound NameStructure DescriptionUnique Features
Fmoc-Gly-OHGlycine derivativeSimpler structure; used as a building block
Fmoc-Leu-Gly-OHLeucine and GlycineProvides hydrophobicity; enhances peptide stability
Fmoc-Ala-Gly-OHAlanine and GlycineSmaller side chain; affects peptide conformation
Fmoc-Phe-Gly-OHPhenylalanine and GlycineAromatic side chain; increases binding affinity

Fmoc-Val-Gly-OH is unique due to its combination of hydrophobic valine and flexible glycine, which can modulate the physical properties of peptides more effectively than other combinations. The presence of the Fmoc group allows for greater control during synthesis compared to non-protected amino acids.

XLogP3

3.4

Sequence

VG

GHS Hazard Statements

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid

Dates

Last modified: 08-16-2023

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